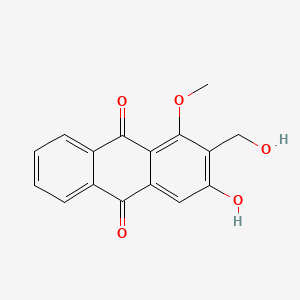
Damnacanthol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Damnacanthol can be synthesized through various chemical routes. One common method involves the bromomethylation of 1,3-dimethoxyanthraquinone, followed by hydrolysis and oxidation to yield this compound . The reaction conditions typically include the use of bromine and methanol as reagents, with the reaction being carried out under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources, such as the roots of Morinda citrifolia. The extraction process can be performed using solvents like chloroform or subcritical water . The extracted compound is then purified through various chromatographic techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Damnacanthol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding hydroquinone form.
Substitution: Substitution reactions, particularly involving the hydroxyl and methoxy groups, can yield a variety of derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various anthraquinone derivatives, hydroquinones, and substituted anthraquinones. These products often exhibit different pharmacological properties, making them valuable for further research and development .
Scientific Research Applications
Mechanism of Action
Damnacanthol exerts its effects through various molecular targets and pathways:
Inhibition of Tyrosine Kinase: This compound is a potent inhibitor of the p56lck tyrosine kinase, which plays a crucial role in cell signaling and proliferation.
Induction of Apoptosis: The compound induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the NF-κB signaling pathway.
Antioxidant Activity: This compound scavenges free radicals and reduces oxidative stress, thereby protecting cells from damage.
Comparison with Similar Compounds
Damnacanthol is often compared with other anthraquinones, such as damnacanthal, nordamnacanthal, and lucidin-ω-ethyl ether . While these compounds share similar structural features, this compound is unique due to its potent inhibitory activity against tyrosine kinases and its ability to induce apoptosis in cancer cells. Additionally, this compound exhibits stronger antioxidant properties compared to its analogues .
List of Similar Compounds
- Damnacanthal
- Nordamnacanthal
- Lucidin-ω-ethyl ether
- Anthraquinone derivatives
This compound’s unique combination of pharmacological properties makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
Damnacanthol, a bioactive compound derived from the roots of Morinda citrifolia (noni), has garnered attention due to its diverse biological activities, particularly in the context of cancer therapy. This article explores the compound's mechanisms of action, its effects on various cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
This compound is an anthraquinone derivative characterized by its complex structure, which contributes to its biological activity. The chemical formula is represented as follows:
- Chemical Formula : C₁₄H₁₀O₃
- Molecular Weight : 226.23 g/mol
This compound exhibits multiple mechanisms of action that contribute to its anticancer properties:
-
Induction of Apoptosis :
- This compound has been shown to induce apoptosis in various cancer cell lines, including melanoma (MUM-2B) and breast cancer (MCF-7) cells. Flow cytometric analysis demonstrated significant increases in apoptotic rates following treatment with this compound, particularly at concentrations of 5 and 10 µM over 24 hours .
-
Cell Cycle Arrest :
- The compound induces G1 phase cell cycle arrest in MCF-7 cells, leading to reduced proliferation. After treatment with 8.2 µg/ml this compound for 72 hours, approximately 80% of cells were arrested in the G1 phase . This arrest is attributed to the inhibition of tyrosine kinases and modulation of growth factor signaling pathways.
- Activation of Apoptotic Pathways :
Anticancer Studies
A summary of key studies investigating the biological activity of this compound is presented in the table below:
Case Studies
- Study on Melanoma Cells :
- Breast Cancer Research :
- Hepatocellular Carcinoma :
Properties
CAS No. |
477-83-8 |
|---|---|
Molecular Formula |
C16H12O5 |
Molecular Weight |
284.26 g/mol |
IUPAC Name |
3-hydroxy-2-(hydroxymethyl)-1-methoxyanthracene-9,10-dione |
InChI |
InChI=1S/C16H12O5/c1-21-16-11(7-17)12(18)6-10-13(16)15(20)9-5-3-2-4-8(9)14(10)19/h2-6,17-18H,7H2,1H3 |
InChI Key |
ASFZQCLAQPBWDN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CC(=C1CO)O)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















